Regioisomeric Substitution Pattern: 5-(Oxetan-3-yl) vs. 1-(Oxetan-3-yl) Pyrazol-3-amine
5-(Oxetan-3-yl)-1H-pyrazol-3-amine (CAS 1425932-06-4) exhibits a regioisomeric substitution pattern (oxetane at C5, amine at C3) distinct from its analog 1-(oxetan-3-yl)-1H-pyrazol-3-amine (CAS 2137931-24-7). While direct head-to-head quantitative data for this specific pair is unavailable, class-level inference from oxetane-containing building blocks indicates that the position of the oxetane substituent significantly influences the compound's hydrogen-bond donor/acceptor capacity and overall 3D conformation [1]. This regiochemical difference is critical for the design of kinase inhibitors, where precise spatial orientation of pharmacophores is essential for target engagement [2]. The 5-oxetane-3-amine arrangement provides a distinct vector for substitution compared to the N-1-oxetane-3-amine pattern, offering a unique property window for medicinal chemistry optimization .
| Evidence Dimension | Regioisomeric Substitution Pattern |
|---|---|
| Target Compound Data | 5-(Oxetan-3-yl)-1H-pyrazol-3-amine |
| Comparator Or Baseline | 1-(Oxetan-3-yl)-1H-pyrazol-3-amine (CAS 2137931-24-7) |
| Quantified Difference | N/A (Qualitative difference in substitution pattern) |
| Conditions | N/A |
Why This Matters
The distinct regioisomeric pattern provides a unique spatial orientation for further derivatization, making it a non-interchangeable building block in structure-activity relationship (SAR) studies for kinase inhibitors and other bioactive molecules.
- [1] Carreira, E. M., & Fessard, T. C. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(17), 11701–11724. https://doi.org/10.1021/acs.jmedchem.3c00856 View Source
- [2] Rojas, J. J., & Bull, J. A. (2023). Oxetanes in Drug Discovery Campaigns. ACS Medicinal Chemistry Letters, 14(9), 1175–1183. https://doi.org/10.1021/acsmedchemlett.3c00273 View Source
